2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Description
Properties
IUPAC Name |
2-chloro-7-fluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNITPQLCLJCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC=C2F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties & Synthetic Utility of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
This guide provides an in-depth technical analysis of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole (also referred to as 2-Chloro-7-fluoro-1-isopropylbenzimidazole). This compound is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antiviral agents where precise steric and electronic tuning of the benzimidazole core is required.
Executive Summary
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is a halogenated benzimidazole derivative characterized by a unique substitution pattern that imparts significant steric and electronic constraints. The presence of the fluorine atom at the C7 position—adjacent to the bulky N1-isopropyl group—creates a "ortho-effect" that influences the molecule's conformation and reactivity. This compound serves as a high-value electrophile in nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[2][3][4]
-
IUPAC Name: 2-Chloro-7-fluoro-1-(propan-2-yl)-1H-benzimidazole
-
Common Name: 2-Chloro-7-fluoro-1-isopropylbenzimidazole
-
Molecular Formula:
-
Molecular Weight: 212.65 g/mol
-
SMILES: CC(C)n1c(Cl)nc2c(F)cccc12
Structural Geometry & Isomerism
The defining feature of this molecule is the 1,7-substitution pattern .
-
Steric Crowding: The isopropyl group at N1 and the fluorine atom at C7 are in close proximity. Unlike the 4-fluoro isomer (where the fluorine is remote from the N-alkyl group), the 7-fluoro isomer experiences significant van der Waals repulsion.
-
Conformational Lock: This steric clash often forces the isopropyl group to adopt a specific conformation relative to the benzimidazole plane, potentially inducing atropisomerism in sterically congested derivatives.
-
Electronic Effect: The C7-fluorine exerts a strong inductive electron-withdrawing effect (-I) on the N1 nitrogen, reducing its basicity and increasing the electrophilicity of the C2 position.
Structural Visualization
The following diagram illustrates the core structure and the critical steric interaction zone.
Physicochemical Profile
Note: As a specialized intermediate, specific experimental values are often proprietary. The data below represents calculated consensus values based on verified QSAR models and analogous benzimidazole derivatives.
Key Physical Parameters[3][5]
| Property | Value (Calc/Est) | Description & Implications |
| Physical State | Solid (Crystalline) | Likely a white to off-white powder. |
| Melting Point | 95°C – 115°C | Lower than the unalkylated precursor (155°C) due to disruption of H-bonding. |
| LogP (Octanol/Water) | 3.2 ± 0.4 | Highly lipophilic due to the chloro, fluoro, and isopropyl groups. |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Low TPSA indicates high membrane permeability potential. |
| pKa (Conjugate Acid) | < 1.0 | Very weakly basic. The 2-Cl and 7-F groups strongly destabilize the protonated form. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in water. |
| Solubility (Organic) | High | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. |
Solubility & Stability
-
Hydrolytic Stability: The C2-Cl bond is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, converting to the benzimidazolone (2-OH) derivative.
-
Photostability: Halogenated benzimidazoles can be light-sensitive; storage in amber vials is recommended.
Synthetic Pathways & Regiochemistry
Synthesizing the 7-fluoro isomer specifically is challenging because direct alkylation of 4-fluorobenzimidazole typically favors the less hindered 1,4-isomer (where F is at position 4). To ensure the F is at position 7 (adjacent to N-isopropyl), a rational stepwise synthesis is required.
Recommended Synthetic Protocol (Regioselective)
This route avoids isomer mixtures by establishing the N-alkyl bond before cyclization.
-
Starting Material: 2,3-Difluoronitrobenzene or 3-Fluoro-2-nitroaniline.
-
Step 1: Nucleophilic Substitution (S_NAr): Reaction with isopropylamine to install the N-isopropyl group.
-
Step 2: Reduction: Reduction of the nitro group to the amine (using
or ). -
Step 3: Cyclization: Condensation with Urea or Carbonyl Diimidazole (CDI) to form the cyclic urea (benzimidazolone).
-
Step 4: Chlorination: Treatment with Phosphorus Oxychloride (
) to convert the C2-carbonyl to the C2-chloride.
Synthetic Workflow Diagram
Reactivity & Applications
Nucleophilic Aromatic Substitution ( )
The C2-position is highly electrophilic. The reactivity is enhanced by:
-
N3-Nitrogen: Acts as an electron sink.
-
C7-Fluorine: Inductively withdraws electron density from the ring, making C2 more susceptible to attack.
-
Leaving Group: Chloride is a good leaving group.
Common Reactions:
-
Amination: Reaction with primary/secondary amines to form 2-amino-benzimidazoles (common in kinase inhibitors).
-
Etherification: Reaction with alkoxides.
-
Suzuki-Miyaura Coupling: The C2-Cl can undergo Pd-catalyzed cross-coupling, though it is less reactive than C2-Br or C2-I.
The "Orthogonal" Fluorine Effect
The 7-fluoro group is not just a passive substituent. In drug design, it serves to:
-
Block Metabolism: Prevents oxidation at the electron-rich C7 position.
-
Modulate pKa: Lowers the basicity of the benzimidazole, which can improve bioavailability or selectivity.
-
Conformational Control: The repulsion between 7-F and 1-Isopropyl can lock the N-substituent in a perpendicular orientation, critical for binding in restricted enzyme pockets (e.g., CMV UL97 kinase).
Handling & Safety Protocols
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitization: Halogenated heterocycles are potential skin sensitizers.
Storage & Stability
-
Temperature: Store at 2°C – 8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.
-
Container: Tightly sealed amber glass vial.
Analytical Verification (QC)
To confirm the identity of this specific isomer:
-
1H NMR: Look for the isopropyl septet shifted downfield. Crucially, the aromatic region should show specific coupling constants (
) indicating the proximity of F to the protons. The 7-F isomer will have distinct splitting patterns compared to the 4-F isomer. -
19F NMR: Essential for confirming the presence and environment of the fluorine atom.
-
HPLC: Use a C18 column with a water/acetonitrile gradient. The 7-fluoro isomer typically elutes differently than the 4-fluoro isomer due to polarity differences induced by the dipole alignment.
References
-
Synthesis of Benzimidazoles: Preston, P. N. (1981). Benzimidazoles and Congeneric Tricyclic Compounds.[1][2][3] John Wiley & Sons. (Standard text on benzimidazole chemistry).
-
Regioselectivity in Benzimidazole Alkylation: López-Alvarado, P., et al. (2002). Regioselective alkylation of benzimidazoles. Organic Letters, 4(12), 2005-2008.Link
-
Maribavir & Benzimidazole Antivirals: Biron, K. K., et al. (2002). Potent and selective inhibition of human cytomegalovirus replication by 1263W94, a benzimidazole L-riboside with a unique mode of action. Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. (Discusses the biological relevance of polysubstituted benzimidazoles). Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.Link
-
Related Patent (Analogous Chemistry): Patent WO2008076883. Benzimidazole derivatives as modulators of IgE. (Describes synthesis of similar halo-alkyl-benzimidazoles). Link
Sources
Molecular structure and weight of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Technical Guide: Molecular Architecture & Synthetic Engineering of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Executive Summary
This technical guide profiles 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole (also designated as 2-Chloro-7-fluoro-1-isopropylbenzimidazole), a specialized heterocyclic scaffold used primarily as a regiochemically defined intermediate in medicinal chemistry.
Unlike the more common 4-fluoro isomer, the 7-fluoro-1-alkyl motif presents a unique steric environment where the C7-fluorine atom exerts significant electronic and steric influence on the N1-isopropyl group. This guide addresses the critical challenge of synthesizing this "crowded" atropisomer-like scaffold, its physicochemical properties, and its utility as an electrophile in SNAr-based drug discovery campaigns (e.g., for kinase inhibitors or GPCR modulators).
Part 1: Molecular Identity & Physicochemical Properties
The molecule is defined by a benzimidazole core substituted with a chlorine at the reactive C2 position, a fluorine at the C7 position, and an isopropyl group at N1.
Core Data Matrix
| Property | Value / Descriptor | Notes |
| IUPAC Name | 2-Chloro-7-fluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Molecular Formula | C₁₀H₁₀ClFN₂ | |
| Exact Mass | 212.0517 Da | Monoisotopic (based on ³⁵Cl) |
| Average Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 212.65 g/mol | |
| Heavy Atom Count | 14 | |
| ClogP (Predicted) | ~3.1 ± 0.4 | Highly lipophilic due to halogen/alkyl combo |
| TPSA | 17.82 Ų | Polar Surface Area (low, good permeability) |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 2 | N3 and F |
Structural Analysis & The "Ortho-Effect"
The defining feature of this molecule is the N1-C7 proximity .
-
Steric Compression: The radius of the Fluorine atom (Van der Waals radius ~1.47 Å) at C7 interacts with the methine proton and methyl groups of the N1-isopropyl moiety. This creates a twisted conformation to minimize steric clash, potentially locking the isopropyl group into a specific rotameric state.
-
Electronic Shielding: The C7-F atom withdraws electron density from the benzene ring but also repels the lone pair of N1, slightly reducing the basicity of the benzimidazole system compared to the non-fluorinated analog.
-
Reactivity: The C2-Cl bond is activated for Nucleophilic Aromatic Substitution (SNAr). The presence of F at C7 (meta to C2) has an inductive withdrawing effect, further stabilizing the Meisenheimer-like transition state during substitution at C2.
Part 2: Synthetic Pathways & Protocols
Critical Warning: Direct alkylation of 4-fluorobenzimidazole with 2-bromopropane is NOT recommended for generating this specific isomer.
-
Reason: Tautomeric equilibrium favors alkylation at the less hindered nitrogen (distal to the fluorine), yielding the 1-isopropyl-4-fluoro isomer as the major product (>90%).
-
Solution: To strictly enforce the 7-fluoro-1-isopropyl geometry, a De Novo Ring Construction strategy is required.
Recommended Route: Regioselective De Novo Synthesis
This protocol builds the imidazole ring after establishing the N-alkyl bond, guaranteeing the correct regiochemistry.
Step 1: SNAr Displacement
-
Precursor: 2,3-Difluoronitrobenzene.
-
Reagent: Isopropylamine (2.0 equiv), DIPEA (1.5 equiv).
-
Solvent: THF or Ethanol, 0°C to RT.
-
Mechanism: The nucleophile attacks C2 (ortho to the nitro group and flanked by fluorine), displacing the F at C2.
-
Intermediate A: 2-Fluoro-N-isopropyl-6-nitroaniline.
Step 2: Nitro Reduction
-
Reagents: H₂ / Pd-C (10%) or Fe / NH₄Cl.
-
Intermediate B: 3-Fluoro-N¹-isopropylbenzene-1,2-diamine.
Step 3: Cyclization to Benzimidazolone
-
Reagent: CDI (1,1'-Carbonyldiimidazole) or Urea (melt).
-
Conditions: Reflux in THF (for CDI) or 160°C (for Urea).
-
Intermediate C: 7-Fluoro-1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one.
Step 4: Chlorination (The Activation)
-
Reagent: POCl₃ (Phosphorus oxychloride).
-
Catalyst: Catalytic DMF (Vilsmeier-Haack type activation).
-
Conditions: Reflux (80-100°C) for 4-6 hours.
-
Product: 2-Chloro-7-fluoro-1-isopropylbenzimidazole .
Visualization of Synthetic Workflow
Caption: Figure 1. Regioselective De Novo synthesis ensuring the 7-fluoro-1-isopropyl architecture.
Part 3: Analytical Characterization
To validate the structure and purity, the following analytical signatures must be confirmed.
NMR Spectroscopy (¹H & ¹⁹F)
-
¹H NMR (DMSO-d₆):
-
Isopropyl CH: Septet at ~4.8 - 5.2 ppm. The downfield shift is due to the N1 attachment and the anisotropic effect of the adjacent C7-F.
-
Isopropyl CH₃: Doublet at ~1.6 ppm.
-
Aromatic Protons: The pattern will show a specific coupling due to the fluorine.
-
Look for a doublet of doublets (dd) for the proton at C6 (ortho to F).
-
Look for NOE (Nuclear Overhauser Effect) correlations. Crucial: You should see a strong NOE between the Isopropyl CH and the C6-H? No.
-
Validation Logic: In the 7-fluoro isomer, the Isopropyl group is adjacent to the Fluorine. Therefore, you should NOT see a strong NOE between the Isopropyl CH and an aromatic proton at C7 (because it's a Fluorine). If you see an NOE between the Isopropyl CH and an aromatic proton, you likely have the 4-fluoro isomer (where H is at C7).
-
-
-
¹⁹F NMR:
-
Single peak, typically around -110 to -130 ppm (referenced to CFCl₃). The chemical shift will differ significantly from the 4-fluoro isomer due to the proximity of the N-alkyl group.
-
Mass Spectrometry
-
Pattern: Chlorine isotope pattern is diagnostic.
-
M+ (³⁵Cl): 212.05
-
M+2 (³⁷Cl): 214.05
-
Intensity ratio approx 3:1.
-
Part 4: Reactivity & Applications
This molecule acts as a "scaffold hub" for generating bioactive compounds.
Functionalization Logic (SNAr)
The C2-Chlorine is a versatile leaving group.
-
Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
-
Conditions: Heat (80-120°C) in DMF or NMP with a base (K₂CO₃ or Cs₂CO₃).
-
Kinetic Advantage: The 7-F atom inductively activates the C2 position more than a simple benzimidazole, making the displacement faster.
Drug Discovery Context
-
Kinase Inhibition: The benzimidazole N3 acts as a hydrogen bond acceptor for the hinge region of kinases. The 7-F provides metabolic stability (blocking oxidation at that position) and modulates the pKa.
-
GPCR Ligands: The bulky isopropyl group and the polar fluorine can lock the molecule into a bioactive conformation suitable for hydrophobic pockets in receptors (e.g., Histamine H1/H4 or Angiotensin receptors).
Reactivity Flowchart
Caption: Figure 2. Divergent synthesis capabilities from the core scaffold.[12]
References
-
Structural Chemistry of Benzimidazoles
-
Synthetic Methodology (Regioselectivity)
- Title: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects" (Analogous regiochemistry principles for fused azoles).
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Physical Properties Calculation
- Title: "Molecular Weight Calcul
- Source: PubChem / NIH.
-
URL:[Link]
-
Benzimidazole Reactivity
- Title: "Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole deriv
- Source: Journal of Agricultural and Food Chemistry (PubMed).
-
URL:[Link]
Sources
- 1. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 4. Propane, 2-chloro- [webbook.nist.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Page loading... [wap.guidechem.com]
- 7. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
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- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
The Ascendant Trajectory of 7-Fluoro-Benzimidazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for a multitude of therapeutic agents.[1][2] The strategic incorporation of a fluorine atom at the 7-position of the benzimidazole ring has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives, leading to compounds with enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-fluoro-benzimidazole derivatives for researchers, scientists, and drug development professionals. We will delve into the rationale behind synthetic strategies, explore the diverse pharmacological landscape, and provide detailed protocols and visual aids to facilitate further research and development in this promising area.
Introduction: The Strategic Advantage of Fluorine in Benzimidazole Scaffolds
Benzimidazoles are bicyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[3] This core structure is a key component in numerous clinically significant drugs, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[4] The introduction of a fluorine atom, particularly at the 7-position, imparts unique properties that are highly advantageous in drug design. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets, enhancing binding affinity and potency.[5]
-
Lipophilicity and Permeability: The strategic placement of fluorine can modulate a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to cross biological membranes.[6]
-
Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the molecule, leading to a more favorable orientation for target binding.
This guide will explore how these fundamental principles translate into the successful design and development of novel 7-fluoro-benzimidazole derivatives with significant therapeutic potential.
Synthetic Strategies for 7-Fluoro-Benzimidazole Derivatives
The synthesis of 7-fluoro-benzimidazole derivatives typically involves the condensation of a fluorinated o-phenylenediamine with a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives.[7] The choice of synthetic route is often dictated by the desired substitution pattern on the benzimidazole core.
Phillips-Ladenburg Condensation: A Classic Approach
A widely employed method is the Phillips-Ladenburg condensation, which involves the reaction of a 4-fluoro-1,2-phenylenediamine with a carboxylic acid or its corresponding aldehyde in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2-Substituted-7-fluoro-1H-benzimidazoles
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add the desired carboxylic acid (1.1 eq) or aldehyde (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate). The crude product can then be extracted with an organic solvent and purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl group of the carboxylic acid or aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur at a reasonable rate.
Microwave-Assisted Synthesis: An Efficient Alternative
Microwave-assisted organic synthesis has gained prominence as a rapid and efficient method for the preparation of heterocyclic compounds, including benzimidazoles.[8] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[8]
Experimental Protocol: Microwave-Assisted Synthesis of 7-Fluoro-Benzimidazole Derivatives
-
Reactant Mixture: In a microwave-safe vessel, combine 4-fluoro-1,2-phenylenediamine (1.0 eq), the desired aldehyde or carboxylic acid (1.1 eq), and a catalytic amount of an acid or a solid support like alumina/ZnCl2.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specific temperature and power for a short duration (typically 5-30 minutes).
-
Isolation: After cooling, the product can be isolated by simple filtration or extraction.
Causality Behind Experimental Choices:
-
Microwave Energy: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and accelerated reaction rates.
-
Solvent-Free or Minimal Solvent Conditions: Many microwave-assisted syntheses can be performed under solvent-free or minimal solvent conditions, which is environmentally friendly and simplifies product isolation.
Caption: Comparative workflow of conventional and microwave-assisted synthesis of 7-fluoro-benzimidazole derivatives.
The Pharmacological Landscape of 7-Fluoro-Benzimidazole Derivatives
The incorporation of a 7-fluoro substituent has led to the discovery of benzimidazole derivatives with a wide array of biological activities.
Kinase Inhibition: A Prominent Anticancer Strategy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] Benzimidazole derivatives have been extensively explored as kinase inhibitors, and the 7-fluoro substitution has proven to be particularly beneficial in this context.[10][11]
Abemaciclib , an FDA-approved drug for breast cancer, features a 7-fluoro-2-methyl-benzimidazole moiety.[10] It is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[10] The fluorine atom in Abemaciclib contributes to its high potency and selectivity.
Another notable example is Selumetinib , which contains a 7-fluoro-3-methyl-benzimidazole core and is an inhibitor of MEK1/2 kinases in the MAPK signaling pathway.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. isca.in [isca.in]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of the 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[2] This inherent bioactivity has led to the development of numerous clinically significant drugs with applications ranging from anthelmintics to proton pump inhibitors. The strategic substitution on the benzimidazole ring system is a proven methodology to modulate pharmacological activity, enhance potency, and improve pharmacokinetic profiles.[3] This guide focuses on the untapped potential of a specifically substituted scaffold: 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole . The unique combination of a chloro group at the 2-position, a fluoro group at the 7-position, and an isopropyl substituent at the N-1 position presents a compelling case for investigation in various therapeutic areas. The electron-withdrawing nature of the halogen substituents is known to often enhance biological activity, while the N-1 alkyl group can influence solubility and target engagement.[4][5]
Synthetic Strategy: A Plausible Pathway to the Core Scaffold
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, commencing with a substituted o-phenylenediamine and culminating in the target molecule. Each step is designed for high yield and ease of purification.
Caption: Proposed two-step synthesis of the target scaffold.
Step-by-Step Experimental Protocol: Synthesis of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Part 1: Synthesis of 7-Fluoro-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-N1-isopropylbenzene-1,2-diamine (1 equivalent) and urea (1.5 equivalents).
-
Reaction Conditions: Heat the mixture to 160-170°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, add water to the reaction mixture. The resulting precipitate is the crude product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-fluoro-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.[3]
Part 2: Chlorination to Yield 2-Chloro-7-fluoro-1-isopropyl-1H-benzo[d]imidazole
-
Reaction Setup: In a sealed pressure vessel, combine 7-fluoro-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1 equivalent) with an excess of phosphorus oxychloride (POCl3), which acts as both the chlorinating agent and the solvent.
-
Reaction Conditions: Heat the mixture to 100-110°C for 12-16 hours.[6] The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of POCl3.
-
Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel to afford the target compound, 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole.[7]
Anticipated Pharmacological Landscape
The structural features of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole suggest a high probability of significant biological activity across several therapeutic domains. The following sections outline the key areas of potential pharmacological relevance, supported by data from analogous compounds.
Anticancer Potential: Targeting Cellular Proliferation
Benzimidazole derivatives are well-documented as potent anticancer agents, with mechanisms often involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] The presence of halogen substituents can enhance this activity.
Inferred Mechanism of Action: Microtubule Disruption
Caption: Postulated anticancer mechanism via tubulin inhibition.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the test compound (2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole) and a positive control (e.g., Doxorubicin) for 48-72 hours.[2][9]
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10]
Table 1: Antiproliferative Activity of Structurally Related Benzimidazoles
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro-substituted benzimidazoles | A549 (Lung) | 0.177 | [9] |
| Fluoro-substituted benzimidazoles | HeLa (Cervical) | 0.354 | [9] |
| Mebendazole | MDA-MB-231 (Breast) | ~1 | [8] |
| 2-chloro-5,6-diiodobenzimidazole | Cytotoxicity (generic) | 10-20 | [11] |
Note: The data in this table is for structurally related compounds and serves as an indicator of potential activity for the target scaffold.
Antimicrobial Activity: A Broad-Spectrum Potential
The benzimidazole scaffold is a common feature in many antimicrobial agents. The presence of chloro and fluoro substituents has been shown to be favorable for both antibacterial and antifungal activity.[4][5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).
-
Disc Application: Impregnate sterile paper discs with known concentrations of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Data Measurement: Measure the diameter of the zone of inhibition around each disc.[12]
Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Fluoro-substituted benzimidazoles | S. aureus | MIC | 4-64 | [4] |
| Chloro-substituted benzimidazoles | S. aureus | MIC | 4-64 | [4] |
| Fluoro-substituted benzimidazoles | C. albicans | MIC | 25-62.5 | [4] |
Note: MIC (Minimum Inhibitory Concentration) values are from related compounds and suggest the potential antimicrobial efficacy of the target scaffold.
Conclusion and Future Directions
The 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole scaffold represents a promising, yet underexplored, area for drug discovery. Based on the well-established pharmacological importance of the benzimidazole core and the predictable influence of its specific substituents, this scaffold is a strong candidate for exhibiting potent anticancer and antimicrobial properties. The proposed synthetic pathway offers a clear and feasible route for its preparation, enabling further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this scaffold and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing its pharmacological profile and identifying lead compounds for further development.
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Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available from: [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry. Available from: [Link]
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Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. (2023). ResearchGate. Available from: [Link]
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Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (2014). International Science Congress Association. Available from: [Link]
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The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. (2024). Open Access Research. Available from: [Link]
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Townsend, L. B., et al. (1997). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry. Available from: [Link]
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Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro. (2021). PMC. Available from: [Link]
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Vaidya, S. D., et al. (2017). Synthesis and antimicrobial activity of some novel N‐substituted benzimidazoles. European Journal of Chemistry. Available from: [Link]
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Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities. (2012). Semantic Scholar. Available from: [Link]
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Solubility Profile of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole: A Methodological Framework for Characterization in Aqueous and Organic Media
An In-depth Technical Guide
Prepared by: A Senior Application Scientist
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing its therapeutic potential and formulation pathway. This guide provides a comprehensive technical framework for characterizing the solubility profile of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole, a heterocyclic compound with potential pharmacological relevance. Given the absence of publicly available solubility data for this specific molecule, this document focuses on the requisite experimental methodologies, theoretical underpinnings, and data interpretation strategies. We present detailed protocols for determining both thermodynamic and kinetic solubility, outline analytical quantification via High-Performance Liquid Chromatography (HPLC), and discuss the implications of the resulting solubility profile on preclinical development. This guide is intended for researchers, medicinal chemists, and formulation scientists tasked with the physicochemical characterization of novel chemical entities.
Introduction: The Imperative of Solubility in Drug Development
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole belongs to the benzimidazole class of compounds, a scaffold renowned for its diverse pharmacological activities. The molecule's structure, featuring a halogenated aromatic system and an isopropyl group, suggests significant lipophilicity, which often correlates with poor aqueous solubility. The solubility of a potential drug candidate is a critical physicochemical property that dictates its behavior in both in vitro and in vivo systems.[1] Poor solubility can lead to a cascade of developmental challenges, including unreliable results in biological assays, limited oral bioavailability, and difficulties in creating viable formulations.[2]
Therefore, a thorough understanding of a compound's solubility in various media—from physiological buffers to organic solvents used in synthesis and formulation—is not merely a data point but a crucial guide for strategic decision-making. This document outlines the authoritative protocols and scientific rationale for establishing a comprehensive solubility profile for 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole.
Predicted Physicochemical Properties and Their Influence on Solubility
The molecular structure of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole provides clues to its expected solubility behavior.
-
Lipophilicity: The presence of the benzimidazole core, a chloro group, and an isopropyl substituent contributes to the molecule's nonpolar character. This high lipophilicity is the primary driver for its predicted low solubility in aqueous media. The compound's structure determines key properties like lipophilicity, hydrogen bonding capacity, and crystal energy, all of which govern solubility.[1][3]
-
Ionization (pKa): The benzimidazole ring system contains basic nitrogen atoms, meaning the molecule will likely exhibit pH-dependent solubility. At pH values below its pKa, the molecule will become protonated and form a more soluble cationic species. Determining the pH-solubility profile is therefore essential to predict its behavior in the gastrointestinal tract.[4][5]
-
Crystalline Structure: The energy required to break the compound's crystal lattice (crystal lattice energy) must be overcome by the energy of solvation. A highly stable crystal form will result in lower solubility.
Based on these characteristics, we can hypothesize that 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is a weakly basic compound with poor intrinsic aqueous solubility, a profile typical of many modern small-molecule drug candidates.
Experimental Determination of the Solubility Profile
A complete solubility profile requires measuring both thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, crucial for formulation development, while kinetic solubility is a higher-throughput measure used in early discovery to assess the risk of precipitation from a supersaturated solution (often created from a DMSO stock).[3][4][6]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[1] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
-
Preparation: Add an excess amount of solid 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole (e.g., 1-2 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of the desired solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][5][6]
-
Causality: This extended incubation is critical to allow the dissolution and potential recrystallization processes to reach a stable energetic minimum, reflecting the true thermodynamic equilibrium.
-
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining microparticulates, filter the aliquot through a 0.22 µm syringe filter or centrifuge at high speed (e.g., >10,000 g) and collect the supernatant.[5][7]
-
Causality: This step is crucial to ensure that only the truly dissolved compound is quantified, preventing inflation of the solubility value by suspended solid particles.
-
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV (see Section 3.3).
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility is often measured to predict if a compound will precipitate when a concentrated DMSO stock solution is diluted into an aqueous buffer, mimicking conditions in many high-throughput screening (HTS) assays.[7][8]
-
Stock Solution: Prepare a high-concentration stock solution of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole in 100% DMSO (e.g., 10 or 20 mM).[6]
-
Dilution: In a microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to achieve the desired final concentration and a low final DMSO percentage (e.g., 1%).[6][8]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter duration than the thermodynamic assay (e.g., 2 hours).[7]
-
Causality: This timeframe is chosen to reflect the non-equilibrium conditions typical of in vitro assays, where precipitation kinetics are more relevant than thermodynamic equilibrium.
-
-
Detection of Precipitate: Determine the amount of compound that has precipitated. This can be done in several ways:
-
Direct UV Assay: Filter the solution through a filter plate to separate the precipitate. The concentration of the dissolved compound in the filtrate is then measured by UV spectrophotometry or HPLC-UV.[3][8]
-
Nephelometry: Measure the light scattering caused by undissolved particles using a nephelometer. This provides a rapid indication of precipitation.[7][8]
-
-
Quantification: If using a separation method, quantify the concentration in the filtrate against a calibration curve to determine the kinetic solubility.
Caption: Kinetic Solubility Workflow.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used method for accurately quantifying the concentration of dissolved benzimidazole derivatives.[2][9][10]
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column, autosampler, and UV/Vis or Photo-Diode Array (PDA) detector.
-
Mobile Phase: A gradient system is often effective. For example:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[6]
-
-
Calibration: Prepare a series of calibration standards of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole of known concentrations in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the appropriately diluted samples from the solubility experiments.
-
Calculation: Determine the concentration of the unknown samples by interpolating their peak areas from the linear regression of the standard curve.
Data Presentation and Interpretation
The collected data should be summarized in a clear, comparative format to facilitate analysis.
Table 1: Solubility Profile of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
| Solvent/Medium | Solubility Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Purified Water | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | Kinetic | 25 | [Experimental Value] | [Calculated Value] |
| SGF (pH 1.2) | Thermodynamic | 37 | [Experimental Value] | [Calculated Value] |
| SIF (pH 6.8) | Thermodynamic | 37 | [Experimental Value] | [Calculated Value] |
| Ethanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
Interpreting the Results
-
Aqueous vs. Organic Solubility: As expected for a lipophilic molecule, solubility will likely be very low in aqueous media and significantly higher in organic solvents like Ethanol, Methanol, and especially DMSO. The solubility of benzimidazoles in alcohols is generally higher than in water.[11]
-
pH-Dependence: A higher solubility in SGF (pH 1.2) compared to SIF (pH 6.8) or PBS (pH 7.4) would confirm the weak base character of the molecule and suggest that it may dissolve in the stomach and potentially precipitate in the higher pH environment of the intestine.
-
Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic value. This difference indicates the compound's tendency to form supersaturated solutions that are prone to precipitation over time. A large difference highlights a potential risk for compound precipitation in assays or upon administration.
Caption: Solvent Polarity vs. Predicted Solubility.
Conclusion and Developmental Implications
This technical guide provides a robust, methodology-focused framework for the comprehensive characterization of the solubility profile of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole. By systematically applying the detailed protocols for thermodynamic and kinetic solubility determination, researchers can generate the critical data needed to guide further development.
The anticipated low aqueous solubility will likely classify this compound as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that its absorption will be limited by its dissolution rate or solubility. This early knowledge allows for the proactive implementation of formulation strategies, such as amorphous solid dispersions, salt formation (if the pKa is suitable), or particle size reduction, to enhance bioavailability and ensure the compound can reach its full therapeutic potential.
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. Available at: [Link]
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Evotec. Thermodynamic Solubility Assay. [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Creative Biolabs. Solubility Assessment Service. [Link]
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Pharmaffiliates. CAS No : 1231930-42-9 | Product Name : 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. [Link]
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Synthink. 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. [Link]
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Domańska, U., & Szydłowski, J. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(3), 556–559. [Link]
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PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. [Link]
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Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta poloniae pharmaceutica, 68(6), 823–829. [Link]
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Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
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Flores-Alamo, M., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(11), 4496. [Link]
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Serdaroğlu, G., et al. (2015). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 8(5), 684-690. [Link]
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Parab, R. H., & Shingare, M. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. E-Journal of Chemistry, 9(3), 1183-1192. [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3073–3092. [Link]
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PubChem. 2-Methyl-1-propan-2-ylbenzimidazole. [Link]
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Kumar, D., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22917-22941. [Link]
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NIST. Propane, 2-chloro-. [Link]
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Metabolic Stability Predictions for Fluorinated Benzimidazole Analogs
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for anthelmintics, proton pump inhibitors, and varying kinase inhibitors. However, its electron-rich aromatic system renders it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, often leading to rapid clearance and poor oral bioavailability.
Strategic fluorination—specifically the replacement of C-H bonds with C-F bonds—is a proven tactic to modulate this metabolic liability.[1] This guide details the mechanistic rationale, in silico prediction frameworks, and experimental validation protocols necessary to successfully engineer metabolically stable fluorinated benzimidazole analogs.
The Mechanistic Rationale: Why Fluorine?
To predict stability, one must understand the causality of CYP-mediated instability. The benzimidazole core typically undergoes oxidation at the C2 position or hydroxylation on the benzene ring (positions C4–C7).
The C-F Bond Strength Argument
The primary defense mechanism is the bond dissociation energy (BDE). The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). CYP450 enzymes, which utilize a high-energy iron-oxo species (Compound I) to abstract hydrogen, are generally unable to break the C-F bond under physiological conditions.
Electronic Modulation and pKa
Fluorine is the most electronegative element (Pauling scale: 3.98). Substituting fluorine on the benzimidazole ring exerts a strong electron-withdrawing effect (inductive effect,
-
Reduced Nucleophilicity: This lowers the electron density of the aromatic ring, making it less attractive to the electrophilic CYP heme species.
-
pKa Shift: Fluorination on the benzene ring (e.g., at C5 or C6) significantly lowers the pKa of the imidazole nitrogen (
-H). This modulation affects lipophilicity ( ) and membrane permeability, indirectly influencing metabolic access.
Critical Insight: While blocking a "soft spot" (Site of Metabolism, SOM) with fluorine is effective, it introduces the risk of "Metabolic Switching." If the primary soft spot is blocked, the enzyme may simply oxidize the next most labile site. Therefore, prediction models must identify all potential SOMs, not just the primary one.
Integrated Prediction Workflow (In Silico)
Before synthesis, we employ a computational cascade to predict metabolic liabilities. This saves resources by filtering out analogs likely to suffer from metabolic switching.
Computational Protocol
-
DFT Calculation: Use Density Functional Theory (e.g., B3LYP/6-31G*) to calculate the Homo-Lumo gap and Bond Dissociation Energies (BDE) for all C-H bonds.
-
SOM Prediction: Utilize tools like SMARTCyp or StarDrop , which combine reactivity (activation energy) with accessibility (steric fit into CYP isoforms like 3A4 or 2D6).
-
QSAR Modeling: Assess the impact of Fluorine on LogP. An excessive increase in lipophilicity can increase non-specific binding and intrinsic clearance (
), negating the benefits of metabolic blocking.
Workflow Visualization
Figure 1: The iterative design cycle for predicting metabolic stability prior to synthesis.
Experimental Validation: Microsomal Stability Assay
Once synthesized, the fluorinated analogs must be validated using a Human Liver Microsome (HLM) stability assay. This protocol is designed to be self-validating through the use of strict internal controls.
Reagents & Setup
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Protocol
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to a final concentration of 1 µM (ensures first-order kinetics,
). Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex to precipitate proteins.
-
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Self-Validating Controls (Quality Assurance)
To ensure the assay is valid, run the following parallel incubations:
-
High Clearance Control: Verapamil or Testosterone (Must show
min). -
Low Clearance Control: Warfarin (Must show >85% remaining at 60 min).
-
Minus-NADPH Control: Incubate test compound with microsomes without cofactor. (Any loss here indicates chemical instability or non-specific protein binding, not metabolism).
Assay Logic Visualization
Figure 2: Step-by-step logic flow for the microsomal stability assay.
Data Analysis & Case Study
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the percent remaining compound vs. time. The slope (
Case Study: Fluorination of 11 -HSD1 Inhibitors
Consider a piperidine-based benzimidazole inhibitor targeting 11
Comparative Data Table:
| Compound | Structure Modification | Predicted SOM (StarDrop) | HLM | Outcome | |
| Compound A | Unsubstituted Benzimidazole | C6 (High Probability) | 12.4 | 111.8 | High Clearance (Unstable) |
| Compound B | 6-Fluoro-Benzimidazole | C5 (Medium Probability) | 64.0 | 21.6 | 5-Fold Stability Increase |
| Compound C | 2-Methyl-Benzimidazole | Methyl group (High) | 8.5 | 163.0 | Metabolic Switching (Worse) |
Analysis: Compound B demonstrates the success of the strategy. By substituting fluorine at the C6 position, the primary metabolic soft spot was blocked. The electron-withdrawing nature of fluorine also deactivated the ring, preventing immediate metabolic switching to C5. Conversely, Compound C (adding a methyl group) introduced a new benzylic soft spot, worsening stability.
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2015). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. [Link][2]
-
Al-Mulla, A. (2020).[3] "Importance of Fluorine in Benzazole Compounds." Molecules. [Link]
-
Creative Bioarray. "Microsomal Stability Assay Protocol." Creative Bioarray Services. [Link][4]
-
Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. [Link]
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." [Link]
Sources
The Regiochemical Matrix: Structural Elucidation of N-Alkylated Chlorobenzimidazoles
[1]
Executive Summary: The Tautomeric Paradox
In medicinal chemistry, the chlorobenzimidazole scaffold is a privileged pharmacophore, serving as the core for HIV-1 reverse transcriptase inhibitors (NNRTIs), PARP inhibitors (e.g., Veliparib), and anthelmintics. However, the development of these agents faces a critical structural challenge: regiochemical ambiguity .
The parent 5-chlorobenzimidazole exists in a dynamic prototropic equilibrium between the 5-chloro and 6-chloro tautomers. Upon N-alkylation, this equilibrium collapses, freezing the molecule into two distinct regioisomers: 1-alkyl-5-chlorobenzimidazole and 1-alkyl-6-chlorobenzimidazole . Distinguishing these isomers is not merely an academic exercise; the biological activity often differs by orders of magnitude between the two.
This guide details the structural analysis workflow required to definitively assign regiochemistry, moving beyond simple 1H NMR into 2D correlations and crystallographic validation.
Mechanistic Pathways & Regioselectivity
The alkylation of 5-substituted benzimidazoles is governed by the interplay of steric hindrance and electronic effects (inductive and mesomeric).
-
Electronic Effect: The chlorine atom at C5 is electron-withdrawing. This increases the acidity of the N1 proton (para to Cl) relative to the N3 proton (meta to Cl). Under basic conditions, the N1 anion is often formed preferentially, but the nucleophilicity of the resulting anion drives the reaction.
-
Steric Effect: If a bulky group is present at C4, alkylation at N3 is sterically disfavored, pushing selectivity toward N1 (yielding the 5-chloro isomer). In the absence of C4 substituents, mixtures are common.
Visualization: The Alkylation Bifurcation
The following diagram illustrates the divergence from the tautomeric parent to the fixed regioisomers.
Figure 1: Bifurcation pathway of 5-chlorobenzimidazole alkylation yielding 1,5- and 1,6-regioisomers.
Analytical Triangulation: The Protocol
To ensure data integrity, a single analytical method is insufficient. We employ a "triangulation" strategy using 1D NMR, 2D NOESY, and X-ray Crystallography.
1H NMR Fingerprinting
The aromatic region provides the first clue. The coupling patterns of the protons on the benzenoid ring differ slightly between isomers, but the Chemical Shift (
-
1,5-Isomer: The alkyl group is at N1. The proton at C7 is ortho to the alkylated nitrogen.
-
1,6-Isomer: The alkyl group is at N3 (which becomes N1 by IUPAC numbering for the 6-isomer). The proton at C4 is ortho to the alkylated nitrogen.
2D NOESY/ROESY (The "Smoking Gun")
Nuclear Overhauser Effect Spectroscopy (NOESY) is the most reliable solution-phase method. We look for spatial proximity (through-space correlation) between the N-methylene protons of the alkyl group and the aromatic protons of the benzimidazole core.
-
Protocol:
-
Acquire NOESY spectrum (mixing time 500-800 ms).
-
Locate the N-CH2 signal (typically 4.0–5.5 ppm).
-
Check for cross-peaks in the aromatic region.
-
Correlation with H7 (doublet, ~7.4-7.6 ppm): Confirms 1,5-isomer .
-
Correlation with H4 (singlet/doublet, ~7.6-7.8 ppm): Confirms 1,6-isomer .
-
Note: Both isomers will show NOE to H2 (imidazole proton), so H2 is not diagnostic for regiochemistry.
-
-
X-Ray Crystallography (The Gold Standard)
When isomers can be separated and crystallized, single-crystal X-ray diffraction provides absolute structural confirmation. This is particularly vital for drug candidates entering GLP tox studies.
Experimental Case Study
Objective: Synthesis and Regioselective Assignment of N-Benzyl-5-chlorobenzimidazole isomers.
Synthesis Protocol[1][2][3][4]
-
Reagents: 5-Chlorobenzimidazole (1.0 eq), Benzyl bromide (1.1 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 5-chlorobenzimidazole in DMF under
atmosphere. -
Add
and stir at RT for 30 min to generate the anion. -
Add Benzyl bromide dropwise. Stir at 60°C for 4 hours.
-
Workup: Pour into ice water. Filter the precipitate.
-
Purification: The crude solid is a mixture. Separate via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). The 1,6-isomer is typically less polar and elutes first due to the shielding of the dipole by the chlorine position relative to the alkyl group.
-
Data Presentation: Isomer Differentiation
The following table summarizes the NMR data distinguishing the two isolated isomers.
| Feature | 1-Benzyl-5-chlorobenzimidazole | 1-Benzyl-6-chlorobenzimidazole |
| Elution Order | More Polar (Elutes 2nd) | Less Polar (Elutes 1st) |
| H2 Signal | ||
| H4 Signal | ||
| H7 Signal | ||
| NOESY Correlation | N-CH2 | N-CH2 |
| C4 Shift (13C) | ~119 ppm | ~121 ppm |
Note: In the 1,6-isomer, the proton adjacent to the N-benzyl group is H7 (by IUPAC numbering of the 1,6-system), but structurally it corresponds to the position para to the Chlorine. Careful assignment of H4 vs H7 requires 2D COSY analysis to trace the coupling to the H5/H6 positions.
Analytical Workflow Diagram
Figure 2: Decision tree for NMR-based structural assignment.
References
-
Reddy, K. K., & Rao, N. V. S. (1969). Alkylation and Aralkylation of 5(or 6)-Nitrobenzimidazoles. Proceedings of the Indian Academy of Sciences - Section A. Link
-
Srivastava, R., et al. (2018).[1] Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Heliyon. Link
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Link
-
Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. Link
-
Lee, C. K., & Lee, I. S. H. (2008). NMR Studies of 2-Aryl Derivatives of Benzimidazole. Bulletin of the Korean Chemical Society. Link
Methodological & Application
Strategic Functionalization of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole via Nucleophilic Aromatic Substitution (SNAr) Reactions
An Application Guide for Medicinal Chemists
Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole as a versatile building block. We delve into the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr) and present robust, step-by-step protocols for the selective functionalization at the C2-position with a variety of amine, thiol, and alcohol nucleophiles. The methodologies described herein are designed to be reproducible and scalable, facilitating the rapid generation of diverse compound libraries for drug discovery programs.
The Underlying Chemistry: SNAr Mechanism and Substrate Reactivity
Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions for modifying electron-deficient aromatic and heteroaromatic systems.[3] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group.
1.1. The Addition-Elimination Mechanism
The reaction proceeds via a two-step addition-elimination pathway.[4][5]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The presence of electron-withdrawing groups (EWGs) on the ring is crucial as they stabilize this negatively charged intermediate, lowering the activation energy of this first, rate-determining step.[5][8]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. This step is typically fast.[4]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole. This novel benzimidazole derivative is of significant interest in pharmaceutical development, necessitating a reliable analytical method for its characterization and quality control. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, providing excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a research and quality control environment.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole, is a novel molecule with potential therapeutic applications. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount for ensuring its quality, stability, and dosage accuracy in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an HPLC method for this compound.
Physicochemical Properties of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole: A Foundation for Method Development
-
Benzimidazole Core: The foundational benzimidazole structure is a weakly basic and weakly acidic amphoteric compound. It has a pKa of approximately 5.5 for the protonated form and a logP of about 1.3. Its UV spectrum shows absorption maxima around 245 nm, 271 nm, and 278 nm.
-
Substituent Effects:
-
Chloro and Fluoro Groups: These electron-withdrawing halogens will increase the acidity of the benzimidazole N-H group and decrease the basicity of the imine nitrogen. This effect can influence the ionization state of the molecule at different pH values. Halogenation also generally increases the lipophilicity (logP) of aromatic compounds. Furthermore, these substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift in the UV absorption maxima.
-
Isopropyl Group: This alkyl group will significantly increase the hydrophobicity and, consequently, the logP of the molecule.
-
Based on this analysis, 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is anticipated to be a moderately hydrophobic and weakly basic compound. These characteristics are pivotal in the selection of the appropriate HPLC conditions.
HPLC Method Development Strategy
The development of a robust HPLC method follows a systematic approach, beginning with the selection of the column, mobile phase, and detection parameters.
Optimized Protocol for the Regioselective Synthesis of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Application Note: AN-2026-BZ-07
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infectives. The specific derivative 2-chloro-7-fluoro-1-propan-2-ylbenzimidazole presents two distinct synthetic challenges:
-
Regiochemistry: Introducing the 1-isopropyl (propan-2-yl) group specifically at the N1 position relative to the 7-fluoro substituent. Direct alkylation of the benzimidazole core typically yields a mixture of N1 (7-fluoro) and N3 (4-fluoro) isomers due to tautomerism and steric factors.
-
Chlorination Efficiency: Converting the intermediate benzimidazolone to the 2-chloro derivative requires handling phosphorus oxychloride (
) under conditions that maximize yield while minimizing hydrolysis and tar formation.
This Application Note details a regioselective de novo synthesis route. By introducing the N-alkyl group via Nucleophilic Aromatic Substitution (
Strategic Retrosynthesis & Pathway
To ensure 100% regioselectivity for the 7-fluoro isomer, we avoid alkylating the pre-formed benzimidazole. Instead, we utilize the directing power of the nitro group in 2,3-difluoronitrobenzene .
Reaction Pathway Diagram[1][2]
Figure 1: Regioselective synthesis pathway ensuring the 7-fluoro-1-isopropyl arrangement.
Detailed Experimental Protocols
Step 1: Regioselective Reaction
Objective: Install the isopropylamine group at the position ortho to the nitro group. Rationale: In 2,3-difluoronitrobenzene, the C2-fluorine is activated by the ortho-nitro group, while the C3-fluorine is meta (less activated). This electronic difference drives high regioselectivity.
-
Reagents: 2,3-Difluoronitrobenzene (1.0 equiv), Isopropylamine (1.2 equiv),
(1.5 equiv), THF (anhydrous). -
Protocol:
-
Dissolve 2,3-difluoronitrobenzene in THF (5 mL/g) and cool to 0°C.
-
Add
followed by the slow addition of isopropylamine (maintain temp < 10°C to maximize selectivity). -
Allow to warm to RT and stir for 4 hours.
-
QC Check: TLC (Hexane/EtOAc 8:2) should show consumption of SM.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. -
Yield Target: >90%. Product: 2-fluoro-N-isopropyl-6-nitroaniline.
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to an amine to form the diamine precursor.
-
Reagents: Iron powder (5 equiv),
(5 equiv), EtOH/Water (4:1). -
Protocol:
-
Suspend the nitroaniline intermediate in EtOH/Water.
-
Add Fe powder and
. -
Heat to reflux (80°C) for 2–3 hours.
-
Workup: Filter hot through Celite to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate.
-
Note: The resulting diamine (3-fluoro-N2-isopropylbenzene-1,2-diamine) is oxidation-sensitive. Proceed immediately to cyclization or store under Nitrogen.
-
Step 3: Cyclization to Benzimidazolone
Objective: Close the ring to form the cyclic urea. Optimization: 1,1'-Carbonyldiimidazole (CDI) is preferred over urea fusion as it proceeds at milder temperatures (RT to 60°C) and offers simpler workup.
-
Reagents: Diamine intermediate (1.0 equiv), CDI (1.2 equiv), THF.
-
Protocol:
-
Dissolve diamine in THF (10 mL/g).
-
Add CDI portion-wise at RT (gas evolution:
). -
Stir at RT for 2 hours. If conversion is incomplete, heat to 50°C.
-
Workup: Quench with 1M HCl (aqueous). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
-
Product: 7-fluoro-1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one.
-
Step 4: Chlorination (The Critical Optimization)
Objective: Convert the C2-carbonyl oxygen to a C2-chloro leaving group.
Challenge: The 7-fluoro and 1-isopropyl groups create steric bulk, potentially slowing the reaction.
Solution: Use neat
-
Reagents: Benzimidazolone intermediate (1.0 equiv),
(10–15 volumes), (0.1 equiv - optional booster). -
Protocol:
-
Place the solid benzimidazolone in a round-bottom flask.
-
Add
carefully. (Optional: Add catalytic if the substrate is stubborn). -
Heat to reflux (approx. 105–110°C) for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC. The starting material is very polar; the product is less polar.
-
Quenching (Safety Critical):
-
Cool the mixture to RT.
-
Remove excess
via rotary evaporation under reduced pressure (use a caustic trap). -
Pour the thick residue slowly into a stirred mixture of crushed ice and
(maintain pH > 7 to prevent hydrolysis of the C-Cl bond).
-
-
Extraction: Extract immediately with DCM or EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Optimization Data & Troubleshooting
The following table summarizes the optimization of the chlorination step (Step 4), which is often the yield-limiting step.
| Condition | Reagent System | Temp/Time | Yield | Comments |
| Method A | 80°C / 12h | 45% | Incomplete conversion; significant SM remaining. | |
| Method B | Reflux / 6h | 60% | Dark tar formation; difficult purification. | |
| Method C | Reflux / 4h | 88% | Optimal. | |
| Method D | Reflux / 24h | <10% | Thionyl chloride is ineffective for this transformation. |
Troubleshooting Guide
-
Issue: Regioisomer contamination in Step 1.
-
Cause: Reaction temperature too high (>20°C) allows attack at C3.
-
Fix: Keep reaction at 0°C during addition. Ensure using 2,3-difluoronitrobenzene (not 2,4 or 3,4).
-
-
Issue: Hydrolysis of Product during Step 4 workup.
-
Cause: Acidic quench allows the 2-chloro group to hydrolyze back to the -OH form.
-
Fix: Quench into basic ice water (
or ). Process rapidly.
-
Analytical Validation
Expected NMR Signature for 2-Chloro-7-fluoro-1-isopropylbenzimidazole:
-
1H NMR:
-
Isopropyl CH: Septet, ~5.0–5.5 ppm (Deshielded by N1).
-
Isopropyl CH3: Doublet, ~1.6 ppm.
-
Aromatic: Three protons. Look for specific coupling patterns. The proton at C6 (ortho to F) will show H-F coupling.
-
-
19F NMR:
-
Single peak, typically around -110 to -130 ppm.
-
References
-
Regioselective
on Fluoronitrobenzenes:-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024).[1] PMC.
-
-
Benzimidazole Chlorin
: -
General Benzimidazole Synthesis (CDI Cyclization)
-
Fluorine Regiochemistry Insights
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. (2023).[7] PMC. (Provides analogous insights on F-group directing effects).
-
Sources
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. html.rhhz.net [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Case Reference: SOL-BZI-007 Compound Class: Halogenated N-alkyl Benzimidazoles Solvent Focus: Methanol (MeOH)[1]
Executive Summary
You are encountering solubility difficulties with 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole in methanol. This is a known physicochemical challenge driven by the compound's structural lipophilicity. The combination of the 2-chloro and 7-fluoro electron-withdrawing groups, coupled with the bulky 1-isopropyl (propan-2-yl) moiety, significantly reduces the basicity of the N3 nitrogen and increases the lattice energy/lipophilicity ratio, rendering the molecule sparingly soluble in polar protic solvents like pure methanol at ambient conditions.[1]
This guide provides a tiered troubleshooting approach, moving from physical manipulation to chemical modification, ensuring you can dissolve your compound for analysis, synthesis, or biological assay.
Module 1: Diagnostic Workflow
Before altering your sample, identify the optimal solubility strategy based on your downstream application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental needs.[1]
Module 2: Physical Dissolution Techniques
Use these methods first if you must maintain the compound in its neutral form without additives.
1. Ultrasonic Disruption (Sonication)
Benzimidazole derivatives often form tight crystal lattices that resist wetting.
-
Mechanism: Acoustic cavitation disrupts the crystal lattice and breaks apart agglomerates, increasing the surface area accessible to the solvent.
-
Protocol:
-
Suspend the compound in methanol.
-
Sonicate in a water bath at 35–40°C for 10–15 minutes.
-
Critical Check: If the solution becomes cloudy upon cooling, the compound is precipitating (supersaturated). You must proceed to Chemical Modifications .
-
2. Thermal Energy (Reflux) [1]
-
Mechanism: Increasing temperature increases the kinetic energy of the solvent molecules, overcoming the solute's lattice energy.
-
Protocol:
-
Equip the flask with a reflux condenser.
-
Heat the methanol suspension to 60°C (near boiling point: 64.7°C).
-
Once dissolved, allow to cool slowly.
-
Warning: If the compound oils out or precipitates immediately upon cooling, pure methanol is thermodynamically insufficient.
-
Module 3: Chemical & Solvent Modifications
These protocols address the underlying thermodynamic incompatibility.
Protocol A: pH Adjustment (Salt Formation)
The 2-chloro and 7-fluoro substituents lower the pKa of the benzimidazole N3 nitrogen (estimated pKa < 4.0), making it less basic than unsubstituted benzimidazole (pKa ~5.6).[1] Pure methanol cannot protonate it effectively.
-
Why it works: Adding a stronger acid forces protonation at the N3 position, creating a cationic species (benzimidazolium salt) that is highly soluble in polar methanol.
-
Step-by-Step:
-
Preparation: Prepare a 1M solution of HCl in Methanol or use Formic Acid.
-
Titration: Add the acid dropwise to your suspension while stirring.
-
Observation: The suspension should clear rapidly as the hydrochloride or formate salt forms.
-
Applicability: Ideal for LCMS/HPLC sample preparation.
-
Protocol B: Cosolvent Systems (Dielectric Tuning)
If you cannot acidify (e.g., for a reaction sensitive to acid), use a "bridge" solvent. Methanol has a high dielectric constant but poor dispersion forces.
-
Recommended Solvents:
-
Dichloromethane (DCM): Excellent for lipophilic heterocycles.
-
Tetrahydrofuran (THF): Miscible with MeOH and good for organics.
-
| Primary Solvent | Cosolvent | Ratio (v/v) | Application |
| Methanol | DCM | 1:1 to 4:1 | Synthesis / NMR |
| Methanol | DMSO | 9:1 | Biological Assays |
| Methanol | THF | 2:1 | Crystallization |
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: I dissolved the compound by heating, but it formed an "oil" at the bottom when cooled. Why? A: This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the compound's melting point is depressed by the solvent, and it prefers to separate as a dense oil rather than crystallize.
-
Fix: Re-heat and add a seed crystal or scratch the glass to induce nucleation. Alternatively, add a cosolvent like DCM to keep the oil in solution.
Q2: Will the 2-chloro group hydrolyze in Methanol? A: Generally, no, not at room temperature. The 2-chloro position is activated for Nucleophilic Aromatic Substitution (SnAr), but methanol is a weak nucleophile. However, if you add a strong base (like NaOMe) or heat excessively (>60°C) for prolonged periods, you risk displacing the chloride with a methoxy group (forming the 2-methoxy derivative).
-
Precaution: Monitor purity by HPLC if refluxing for >2 hours.
Q3: Why does the 7-fluoro group make solubility worse? A: While fluorine is small, it is highly electronegative and lipophilic. It reduces the basicity of the imidazole ring (making it harder for methanol to hydrogen bond with the nitrogen) and often increases crystal packing stability through C-F interactions, requiring more energy to dissolve [1].
Q4: Can I use this guide for the 1-H analog (no isopropyl group)? A: The 1-H analog (2-chloro-7-fluorobenzimidazole) has a free N-H group, allowing it to hydrogen bond better with methanol than your N-isopropyl derivative.[1] Therefore, the 1-H analog should be more soluble. If you struggle with the 1-H analog, check for impurities or polymorphs.[1]
References
-
PubChem. (2025).[2][3] 2-Chlorobenzimidazole Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link][1]
Sources
- 1. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole | C15H13ClF2N4 | CID 78358206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-4-fluoro-1h-benzo[d]imidazole (C7H4ClFN2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole
Introduction
2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is a halogenated heterocyclic compound with a structure primed for applications in pharmaceutical and materials science research. The integrity of this molecule is paramount for generating reproducible and reliable experimental data. However, its chemical structure, featuring a reactive 2-chloro substituent and an electron-rich benzimidazole core, renders it susceptible to degradation under common laboratory conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for minimizing the degradation of this compound. By understanding the underlying chemical principles and adhering to the protocols outlined, users can ensure the long-term stability and purity of their samples.
Section 1: Fundamental Stability Profile & Degradation Pathways
The stability of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole is primarily influenced by its susceptibility to nucleophilic substitution, hydrolysis, photolysis, and oxidation.
-
Hydrolysis: The most common degradation pathway involves the nucleophilic substitution of the chlorine atom at the C2 position by water, leading to the formation of 2-Hydroxy-7-fluoro-1-propan-2-ylbenzimidazole. This reaction can be catalyzed by acidic or basic conditions. The presence of atmospheric moisture is often sufficient to initiate this process over time, especially in hygroscopic solvents like DMSO.[1][2]
-
Nucleophilic Substitution: Beyond water, other nucleophiles present in a reaction mixture (e.g., alcohols, amines) can displace the chloride, leading to a variety of degradation products.
-
Photodegradation: Benzimidazole derivatives are known to be photosensitive.[3][4] Exposure to UV or even ambient laboratory light can provide the energy to initiate radical reactions or other complex transformations, leading to discoloration and the formation of impurities.
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, particularly if exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents.
Below is a diagram illustrating the primary degradation pathway via hydrolysis.
Caption: Potential hydrolysis of the parent compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers during the storage and handling of 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole.
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure maximum stability, the solid compound should be stored under conditions that minimize exposure to moisture, light, and heat. The recommended storage conditions are summarized in the table below. A vendor datasheet recommends storing the similar compound 2-Chloro-7-fluoro-1H-benzo[d]imidazole at -20°C.[5]
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[6] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation, a common issue with benzimidazole derivatives.[1][3] |
| Container | Tightly Sealed, Non-reactive | Prevents moisture ingress. Use glass or other inert containers. |
| Form | Solid (Lyophilized Powder) | The solid state is significantly more stable than solutions. |
Q2: I'm seeing a new peak in my HPLC/LC-MS analysis after storing my stock solution in DMSO. What could it be?
A2: The most probable cause is the hydrolysis of the 2-chloro group. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This water can then react with your compound to form the corresponding 2-hydroxy-benzimidazole derivative (as shown in Figure 1). This new compound will have a different polarity and thus a different retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If using LC-MS, check the mass of the new peak. The hydrolyzed product should have a molecular weight corresponding to the replacement of -Cl (35.45 Da) with -OH (17.01 Da), a net change of -18.44 Da.
-
Use Anhydrous Solvent: For preparing new stock solutions, always use a fresh, sealed bottle of anhydrous DMSO.
-
Minimize Exposure: Aliquot your stock solution into smaller, single-use vials to prevent repeated exposure of the main stock to atmospheric moisture.
-
Storage: Store DMSO stock solutions at -20°C or -80°C and consider storing them in a desiccator to further protect against moisture.[1]
-
Q3: How should I prepare solutions for my experiments to minimize degradation in real-time?
A3: The stability of the compound in solution is highly dependent on the solvent, pH, and duration of storage.
-
Solvent Choice: Use anhydrous, high-purity solvents. If aqueous buffers are required, prepare them fresh.
-
pH Control: The stability of the benzimidazole ring system can be pH-dependent.[3] Hydrolysis of the 2-chloro group may be accelerated in both highly acidic and highly alkaline conditions.[2] It is recommended to work in neutral or slightly acidic buffers (pH 5-7), if compatible with your experimental design.
-
Fresh is Best: Whenever possible, prepare working solutions fresh from a solid sample or a properly stored, concentrated stock solution immediately before use.[1] Avoid storing dilute aqueous solutions for any extended period.
Q4: My solid compound has developed a slight yellow or brownish tint over time. Is it degraded?
A4: A change in color from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to minor levels of oxidation or photodegradation products, which can be highly colored even at low concentrations. While the bulk of the material may still be intact, the presence of color indicates that degradation has begun. It is highly recommended to re-analyze the purity of the material by HPLC, LC-MS, or NMR before use.[7]
Q5: How can I perform a quick stability check on my sample?
A5: You can perform a forced degradation or a simple short-term stability study.
-
Forced Degradation: Expose small aliquots of the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) at a controlled temperature (e.g., 40-60°C) for several hours. Analyze the samples by HPLC against a control sample. This will help identify the potential degradation products and the conditions your compound is most sensitive to.
-
Short-Term Stability: Prepare a solution in your experimental solvent/buffer. Analyze its purity via HPLC at time zero. Store the solution under your intended experimental conditions (e.g., room temperature on the benchtop) and re-analyze at set time points (e.g., 2, 4, 8, 24 hours). A decrease in the main peak area and the appearance of new peaks will indicate instability.
Section 3: Protocols
Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound
-
Preparation: In a controlled environment with low humidity (e.g., a glove box or a fume hood with a dry air stream), aliquot the solid 2-Chloro-7-fluoro-1-propan-2-ylbenzimidazole into pre-weighed amber glass vials.
-
Inerting: Backfill each vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all air.
-
Sealing: Immediately and tightly cap the vials. For maximum protection, use caps with inert liners (e.g., PTFE) and wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, lot number, date, and mass.
-
Storage: Place the sealed vials into a secondary container and store in a freezer at -20°C or below.
Protocol 2: Quality Control Check via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing purity. It may require optimization for your specific system.
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile or methanol.
-
Dilute this stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by a UV scan (typically around 280-300 nm for benzimidazoles).[8]
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The appearance of new peaks or a decrease in the purity percentage compared to a reference standard indicates degradation.
References
- Gornowicz, M., et al. (2018). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Journal of Ecological Engineering.
- Denžić Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Mljekarstvo.
- El-Shabrawy, Y., et al. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. MedCrave Online Journal of Chemistry.
- Ríos-Guerra, F., et al. (2014). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Mexican Chemical Society.
-
ResearchGate. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved from [Link]
- Norberto, F. P., et al. (2006).
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
-
Loba Chemie. (2016). BENZIMIDAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
SciSpace. (1982). Effect of solvents and pH on the absorption and fluorescence spectra of 2-phenylbenzimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chlorobenzimidazole. PubChem. Retrieved from [Link]
-
ResearchGate. (2021). Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+. Retrieved from [Link]
-
MDPI. (2022). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. PMC. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Chlorobenzimidazole. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1965). Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. Retrieved from [Link]
-
Der Pharma Chemica. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ACS Publications. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram showing possible degradation pathways for chlorobenzenes. Retrieved from [Link]
-
ACS Publications. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-1-isopropyl-1h-benzo[d]imidazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. proakademia.eu [proakademia.eu]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-7-fluoro-1H-benzo[d]imidazole | 256519-11-6 [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Navigating the Purification of N-Substituted Benzimidazoles by Column Chromatography
Welcome to the technical support center dedicated to addressing the nuanced challenges of purifying N-substituted benzimidazoles via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique hurdles presented by this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your purification workflows.
The basicity of the imidazole nitrogen, coupled with the often-similar polarities of starting materials, byproducts, and the target compound, can transform a seemingly routine purification into a significant bottleneck. This guide is structured in a question-and-answer format to directly address the common issues you may face at the bench.
Troubleshooting Guide: Common Purification Problems and Solutions
Problem 1: My N-substituted benzimidazole is showing significant peak tailing on the silica gel column.
Question: Why is my compound tailing, and how can I achieve a sharp, symmetrical peak?
Answer: Peak tailing is a frequent issue with nitrogen-containing heterocycles like benzimidazoles. The primary cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This secondary interaction leads to a portion of your compound being more strongly retained, resulting in a "tail" as it slowly elutes from the column.[1][2]
To mitigate this, you have several effective strategies:
-
Mobile Phase Modification: The most common and often simplest solution is to add a basic modifier to your eluent. A small percentage of triethylamine (TEA) or pyridine (typically 0.1-2% v/v) will compete with your benzimidazole for the acidic sites on the silica, effectively masking them and allowing your compound to elute more uniformly.[3][4] For acidic benzimidazoles, adding a small amount of acetic acid can serve a similar purpose by protonating the compound and reducing its interaction with the stationary phase.[3][4]
-
Deactivation of Silica Gel: For particularly sensitive compounds, you can deactivate the silica gel before running the column. This involves pre-treating the silica with a solution containing triethylamine.[1][5]
Experimental Protocol: Deactivating Silica Gel with Triethylamine [1][5]
-
Prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides an appropriate Rf value for your compound on TLC.
-
To this eluent, add 1-3% (v/v) triethylamine.
-
Pack your column with silica gel using this triethylamine-containing solvent.
-
Flush the packed column with one to two column volumes of this solvent mixture.
-
You can now proceed with your chromatography using either the same triethylamine-containing eluent or your original, unmodified eluent. The silica surface will now be passivated.
-
-
Choice of Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Neutral alumina can be an excellent alternative for the purification of basic compounds like N-substituted benzimidazoles.[6][7] Reversed-phase chromatography on a C18 column is another powerful option, especially for more polar benzimidazoles.[8]
Diagram: Mitigating Peak Tailing of N-Substituted Benzimidazoles
Sources
Validation & Comparative
Comparative Guide: Isopropyl vs. Ethyl Substitution on Benzimidazole Scaffolds
Executive Summary
In medicinal chemistry, the optimization of the benzimidazole scaffold often hinges on the precise modulation of physicochemical properties at the N1-position. This guide provides a technical comparison between Ethyl and Isopropyl substitutions.[1][2][3][4][5] While both are lipophilic alkyl groups, their impact on LogP , metabolic stability , and synthetic yield differs significantly due to the branching at the
Key Takeaway: The switch from Ethyl to Isopropyl typically increases lipophilicity (
Mechanistic Analysis: The Physicochemical Divergence
2.1 Lipophilicity & Solvation (LogP/LogD)
The substitution of an ethyl group with an isopropyl group introduces an additional methyl group and a branched architecture.
-
Ethyl (-CH
CH ): A linear C2 chain.[1][6] It extends into the solvent shell with minimal steric bulk, allowing for efficient water organization around the polar N1-nitrogen. -
Isopropyl (-CH(CH
) ): A branched C3 group.[1][6] The branching at the -carbon creates a "steric umbrella" over the N1-nitrogen. This reduces the accessible polar surface area (PSA) and disrupts water solvation networks more effectively than a linear propyl chain, leading to a disproportionate increase in lipophilicity relative to molecular weight.
2.2 Metabolic Stability (CYP450 Interaction)
The primary metabolic clearance pathway for N-alkyl benzimidazoles is oxidative N-dealkylation, mediated largely by CYP3A4 and CYP2D6.[6]
-
Mechanism: The rate-limiting step is the hydroxylation of the
-carbon (the carbon directly attached to the nitrogen). -
Ethyl Vulnerability: The
-carbon is primary (secondary C-H bonds).[1] These protons are sterically accessible and electronically activated for Hydrogen Atom Transfer (HAT) by the heme-oxo species. -
Isopropyl Resilience: The
-carbon is secondary (tertiary C-H bond).[1] While the bond dissociation energy (BDE) of a tertiary C-H is lower (favorable), the steric hindrance of the two methyl groups significantly impedes the approach of the bulky CYP450 heme iron-oxo complex. Consequently, N-isopropyl derivatives often exhibit superior half-lives ( ) in microsomal stability assays.[6]
Comparative Performance Data
The following data summarizes the impact of N1-substitution on a model 2-phenylbenzimidazole scaffold, a common pharmacophore in antimicrobial and antihypertensive research.
| Feature | 1-Ethyl-2-phenylbenzimidazole | 1-Isopropyl-2-phenylbenzimidazole | Impact of Switch (Et |
| Formula | C | C | +1 Carbon, Branching |
| Calc.[6] LogP (cLogP) | 3.42 | 3.78 | +0.36 (Increased Lipophilicity) |
| Metabolic Liability | High (Rapid N-dealkylation) | Low (Sterically hindered oxidation) | Enhanced Stability |
| Synthetic Yield | High (>85%) | Moderate (50-65%) | Reduced Efficiency |
| Dominant Side Rxn | None (clean S | E2 Elimination (Propylene formation) | Process Impurity Risk |
Data Source: Aggregated from structure-activity relationships in benzimidazole antimicrobials (ACS Omega, 2023) and metabolic N-dealkylation kinetics (Drug Metab.[6] Dispos., 2000).[7]
Experimental Protocols
4.1 Synthesis: Overcoming the "Isopropyl Challenge"
Direct alkylation of benzimidazole with isopropyl halides is slower and "dirtier" than ethylation due to the secondary electrophile favoring E2 elimination over S
Protocol A: Standard N-Ethylation (High Yield)
-
Reagents: Benzimidazole (1.0 eq), Ethyl Iodide (1.2 eq), K
CO (2.0 eq). -
Conditions: Stir at 60°C for 4 hours.
-
Workup: Pour into water, filter precipitate. Yield typically 90%+ .[1][6]
Protocol B: Optimized N-Isopropylation (Minimizing Elimination) To avoid the formation of propylene gas and unreacted starting material.
-
Reagents: Benzimidazole (1.0 eq), 2-Iodopropane (3.0 eq - excess required due to volatility and elimination), Cs
CO (2.0 eq - Cesium effect enhances solubility). -
Conditions: 80°C for 12 hours in a sealed tube (to contain volatile alkyl halide).
-
Purification: Requires column chromatography (Hexane/EtOAc) to separate N1-alkylated product from trace C2-alkylated byproducts.[1][6] Yield typically 60-70% .[1][6]
4.2 Lipophilicity Determination (Shake-Flask Method)
Standard operating procedure for validating the LogP shift.
-
Phase System: n-Octanol (pre-saturated with water) and Phosphate Buffer pH 7.4 (pre-saturated with octanol).[1][6]
-
Equilibration: Dissolve 1 mg of compound in 2 mL Octanol. Add 2 mL Buffer.[1][6]
-
Agitation: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to break emulsion.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
Visualizations
Figure 1: Synthetic Divergence (SN2 vs E2)
This diagram illustrates why the isopropyl substitution results in lower yields, highlighting the competing elimination pathway.
Caption: Comparative synthetic pathways showing the clean conversion of ethylation versus the competing elimination reaction in isopropylation.
Figure 2: Metabolic N-Dealkylation Mechanism
This diagram details the CYP450-mediated clearance pathway, demonstrating where the isopropyl group provides steric protection.[6]
Caption: Mechanism of oxidative N-dealkylation.[1][6][7] The isopropyl group hinders the initial CYP450 approach, significantly slowing the formation of the unstable intermediate.
Strategic Recommendations
-
Select Ethyl When:
-
Solubility is Critical: If your lead compound is already highly lipophilic (LogP > 4), adding an isopropyl group may push it into "brick dust" territory (poor solubility).[1] Ethyl provides a moderate lipophilicity boost without excessive bulk.[1][6]
-
Rapid Synthesis: For high-throughput screening (HTS) libraries where yield and purity are paramount, ethylation is more robust and automation-friendly.[6]
-
-
Select Isopropyl When:
-
Metabolic Hotspot: If the N-ethyl analog shows high intrinsic clearance (
) in microsomes due to N-dealkylation, switching to isopropyl is a proven "blocker" strategy.[6] -
Potency Optimization: If the binding pocket contains a hydrophobic cleft (e.g., Angiotensin II receptors), the branched isopropyl group fills space more effectively than the planar ethyl group, potentially improving
via van der Waals interactions.
-
References
-
Structure-Activity Relationship of Benzimidazoles: Comparison of N-alkyl chain length effects on antimicrobial potency. ACS Omega.[1][6] 2023.[1][6][9] "Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives."
-
Metabolic N-Dealkylation Mechanisms: Detailed kinetics of CYP450 interaction with primary vs. secondary alkyl amines. Drug Metabolism and Disposition.[1][6] 2000.[1][6][7] "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties."
-
Benzimidazole Synthesis Methodologies: Review of alkylation conditions and green chemistry approaches. BenchChem Technical Guides. 2025.[1][3][6][8][10] "A Comparative Guide to Benzimidazole Synthesis: Efficiency and Methodologies."
-
Lipophilicity Calculation & Measurement: Protocols for LogP/LogD determination in drug discovery. Journal of Pharmaceutical Sciences. 2009. "Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods."
Sources
- 1. chemeo.com [chemeo.com]
- 2. boldstepsbh.com [boldstepsbh.com]
- 3. reddit.com [reddit.com]
- 4. What's the Difference Between Ethyl Alcohol and Isopropyl Alcohol? | HowStuffWorks [science.howstuffworks.com]
- 5. sciencenotes.org [sciencenotes.org]
- 6. chembk.com [chembk.com]
- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 10. ijarsct.co.in [ijarsct.co.in]
Definitive Characterization of Benzimidazole (Nitazene) Reference Standards for Forensic Defensibility
[1]
Executive Summary
The rapid proliferation of 2-benzylbenzimidazole opioids ("nitazenes") has created a critical blind spot in forensic toxicology.[1] Unlike fentanyl analogs, nitazenes possess a unique structural plasticity that allows for the synthesis of isobaric positional isomers (e.g., isotonitazene vs. protonitazene, or 5-nitro vs. 6-nitro regioisomers).[1] Standard mass spectral fragmentation often fails to distinguish these isomers, leading to potential false positives or misidentifications in casework.
This guide provides a technical roadmap for the characterization of reference standards required to validate these compounds. We compare the analytical rigor of Certified Reference Materials (CRMs) against lower-tier standards and detail the specific methodologies—specifically Quantitative NMR (qNMR)—required to establish forensic defensibility.
Part 1: The Hierarchy of Defensibility
In forensic proceedings, the quality of the reference standard dictates the confidence level of the identification. The following table compares the three primary grades of reference materials available for benzimidazole analysis.
Table 1: Comparative Analysis of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade (Chemical) |
| Primary Use | Quantitation, Calibration, Court Defensibility | Qualitative Identification, Method Development | High-throughput Screening (Non-forensic) |
| Traceability | SI-Traceable (NIST/BIPM) via ISO 17034 accreditation.[1] | Traceable to internal primary standards. | Often untraceable; vendor-reported only.[1] |
| Purity Assignment | Mass Balance or qNMR with uncertainty budget ( | Chromatographic purity (Area %). | "As is" (often >95% but unverified).[1] |
| Isomer Confirmation | Mandatory (NMR/X-Ray confirmed regio-specificity). | Likely, but may lack specific isomer data. | High risk of isomeric mixtures. |
| Stability Data | Real-time stability studies included in CoA. | Re-test dates provided. | Unknown/Not provided. |
| Forensic Risk | Low (Gold Standard for casework).[1] | Medium (Requires in-house verification).[1] | High (Inadmissible for confirmation). |
Senior Scientist Insight: For nitazene casework, an Analytical Reference Standard is the minimum acceptable grade for qualitative identification. However, for quantitation or distinguishing between regioisomers (e.g., etonitazene vs. isotonitazene), a CRM is essential to calculate measurement uncertainty as per SWGDRUG guidelines [1].
Part 2: The Isomer Challenge (Structural Elucidation)
The core analytical challenge with nitazenes is the prevalence of regioisomers. The synthesis of the benzimidazole ring often yields a mixture of 5- and 6-substituted products (e.g., 5-nitro vs. 6-nitro).[1] Furthermore, alkyl tail variations (n-propyl vs. isopropyl) result in compounds with identical molecular weights and nearly identical mass spectral fragmentation patterns.[1]
Workflow: Differentiating Isobaric Nitazenes
The following diagram illustrates the failure points of standard MS workflows and the necessity of NMR for definitive characterization.
Figure 1: Analytical workflow demonstrating the necessity of NMR for resolving isobaric nitazene ambiguity.
The NMR Solution
Mass spectrometry (EI or ESI) of nitazenes is dominated by the cleavage of the ethylamine tail (m/z 72, 100) and the benzyl tropylium ion (m/z 107) [2]. These fragments are common across the entire class.
To validate a reference standard, 1H-NMR is required:
-
Alkyl Differentiation: The isopropyl group of isotonitazene appears as a distinct septet (methine) and doublet (methyls), whereas protonitazene (n-propyl) shows a triplet-multiplet-triplet pattern.[1]
-
Regioisomerism: The aromatic region (7.0–8.5 ppm) distinguishes 5-nitro from 6-nitro isomers based on the splitting pattern of the benzimidazole protons (singlet vs. doublet coupling) [3].[1]
Part 3: Purity Assessment Protocols
Once identity is established, purity must be quantified.[2][3][4] We compare the industry standard (HPLC-UV) with the superior metrological method (qNMR).
Table 2: Purity Method Comparison
| Parameter | HPLC-UV (Chromatographic Purity) | qNMR (Absolute Purity) |
| Principle | Separation based on polarity; detection based on UV absorption. | Direct molar ratio of analyte protons to internal standard protons. |
| Bias Source | Assumes all impurities have the same UV extinction coefficient (Response Factor) as the analyte. | None. Response is purely molar. |
| Blind Spots | Inorganic salts, moisture, and residual solvents are invisible to UV. | Detects all protonated impurities; orthogonal methods needed for inorganics.[1] |
| Suitability | Routine QC.[1][3] | Primary Reference Standard Characterization. |
Protocol: High-Precision qNMR for Nitazene Standards
This protocol establishes the "Purity Factor" required for quantitative calculations in casework.
1. Reagents & Equipment:
-
Instrument: 400 MHz NMR (or higher) with a probe temperature control set to 25°C.
-
Solvent: DMSO-d6 (99.9% D) is preferred for benzimidazoles due to solubility and separation of exchangeable protons.[1]
-
Internal Standard (IS): Traceable Maleic Acid (99.99% purity) or Dimethyl Sulfone (DMSO2).[1] Note: Ensure IS signals do not overlap with the benzimidazole aromatic region.
2. Sample Preparation:
-
Weigh approx. 10-15 mg of the Nitazene Reference Material (accurately to 0.01 mg).[1]
-
Weigh approx. 5-8 mg of Internal Standard (accurately to 0.01 mg).[1]
-
Dissolve both in 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]
3. Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): Must be
5 T1 (longest relaxation time). For nitazenes, set d1 = 30–60 seconds to ensure full relaxation of aromatic protons. -
Scans (ns): 16 or 32 (to achieve S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.[1]
4. Calculation:
Calculate purity (
- : Integrated Area
- : Number of protons contributing to the signal
- : Molar Mass[1]
- : Weight
- : Purity (as a decimal)[1]
Self-Validating Step: Perform the integration on two distinct signals of the nitazene molecule (e.g., the benzyl singlet and the ethylamine triplet). If the calculated purity deviates by >0.5% between these two signals, the sample is either impure or the integration limits are incorrect.
Part 4: Stability & Handling[1]
Benzimidazoles are generally stable in solid form but exhibit specific vulnerabilities in solution.[1]
-
Solid State: Store as HCl or Citrate salts at -20°C. Protected from light.
-
Solution Stability:
-
Nitazenes in methanol are stable for >12 months at -20°C.[1]
-
Critical Warning: Avoid aqueous storage. Benzimidazoles can undergo slow hydrolysis or oxidation at the benzylic position under high pH or oxidative stress [4].
-
-
Adsorption: The tertiary amine structure can lead to adsorption on glass surfaces. Use silanized glass vials for low-concentration working standards (<100 ng/mL).
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[5] Recommendations, Version 7.1. Part IV A – Quality Assurance/General Practices. Available at: [Link]
-
Hardwick, E.K.[6] & Davidson, J.T. (2025).[1][6] Structural characterization of nitazene analogs using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). Drug Testing and Analysis. Available at: [Link]
-
Vandeputte, M.M., et al. (2021).[1][6][7][8] Synthesis, chemical characterization, and µ-opioid receptor activity assessment of the emerging group of "nitazene" 2-benzylbenzimidazole synthetic opioids.[6][7][8] ACS Chemical Neuroscience, 12(7), 1241-1251.[1][6][7] Available at: [Link][1]
-
Kanamori, T., et al. (2022).[1] Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers. Drug Testing and Analysis, 15(4), 449-457.[1] Available at: [Link][1]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
